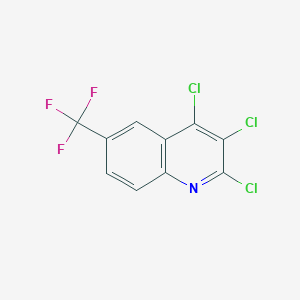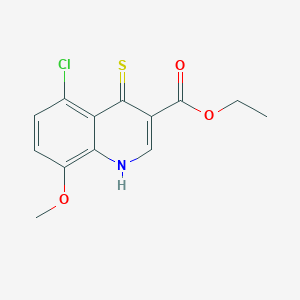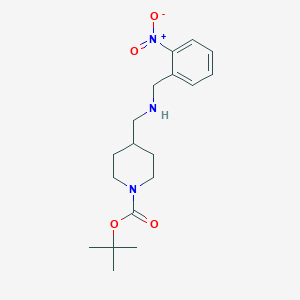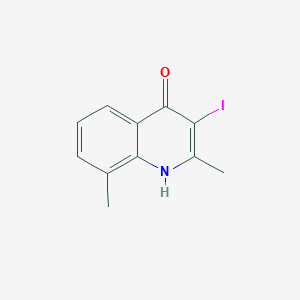
2,3,4-Trichloro-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-6-(trifluoromethyl)quinoline: is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and trifluoromethyl groups into the quinoline structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 6-(trifluoromethyl)quinoline using chlorine gas in the presence of a catalyst such as iron or ferric chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the 2, 3, and 4 positions of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 3, and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
科学的研究の応用
Chemistry: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound exhibits potential antibacterial, antifungal, and antiviral activities. It is studied for its ability to inhibit the growth of various pathogens and is considered a candidate for the development of new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
作用機序
The mechanism of action of 2,3,4-Trichloro-6-(trifluoromethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
類似化合物との比較
- 2,3,4-Trichloroquinoline
- 6-(Trifluoromethyl)quinoline
- 2,3,4,6-Tetrachloroquinoline
Comparison: 2,3,4-Trichloro-6-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups. This combination enhances its chemical stability and biological activity compared to other halogenated quinolines. The trifluoromethyl group provides additional lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .
特性
分子式 |
C10H3Cl3F3N |
|---|---|
分子量 |
300.5 g/mol |
IUPAC名 |
2,3,4-trichloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3Cl3F3N/c11-7-5-3-4(10(14,15)16)1-2-6(5)17-9(13)8(7)12/h1-3H |
InChIキー |
MLWWIQRYIQOTBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)

![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)


![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)







